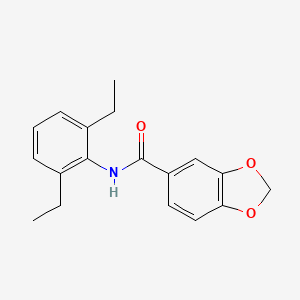
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as MPTP, is a chemical compound that has been used in scientific research for several years. MPTP is a derivative of 1,3-diphenylpropanone, which is a synthetic compound that has been used as a precursor to various pharmaceuticals. MPTP has been found to have several biochemical and physiological effects, which makes it an interesting compound for scientific research.
作用机制
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to be metabolized into MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent neurotoxin. MPP+ has been found to selectively destroy dopaminergic neurons in the substantia nigra, which leads to the development of Parkinson's disease-like symptoms. The mechanism of action of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone and MPP+ is still not fully understood, but it is believed that oxidative stress and mitochondrial dysfunction play a significant role in the neurodegenerative process.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to have several biochemical and physiological effects. One of the most significant effects is the destruction of dopaminergic neurons in the substantia nigra, which leads to the development of Parkinson's disease-like symptoms. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has also been found to cause oxidative stress and mitochondrial dysfunction, which are believed to contribute to the neurodegenerative process. In addition, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to cause inflammation and immune system activation, which may also contribute to the development of Parkinson's disease.
实验室实验的优点和局限性
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that it can be used to develop animal models for Parkinson's disease, which can be used to study the disease process and test potential therapies. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is also relatively easy to synthesize and has a high yield and purity. However, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several limitations, such as its toxicity and the fact that it only causes symptoms similar to Parkinson's disease and not the exact disease itself.
未来方向
There are several future directions for research involving 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone. One direction is the development of more accurate animal models for Parkinson's disease that accurately replicate the disease process. Another direction is the development of therapies that can prevent or slow down the neurodegenerative process in Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can also be used to study the role of dopamine in other neurological disorders, such as schizophrenia and depression. Finally, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can be used to study the mechanisms of neurodegeneration in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound that has been used in scientific research for several years. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several biochemical and physiological effects, which makes it an interesting compound for scientific research. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been used to study the mechanisms of neurodegeneration in Parkinson's disease and other neurological disorders. While 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several advantages for lab experiments, it also has several limitations, such as its toxicity and the fact that it only causes symptoms similar to Parkinson's disease and not the exact disease itself. There are several future directions for research involving 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, such as the development of more accurate animal models for Parkinson's disease and the development of therapies that can prevent or slow down the neurodegenerative process in Parkinson's disease.
合成方法
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 2-methoxyphenol and 2,4,6-trihydroxyacetophenone in the presence of a base. The reaction yields 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone with a high yield and purity. The synthesis of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can also be achieved using other methods, such as the reaction between 4-methoxyphenol and 2,4,6-trihydroxybenzaldehyde.
科学研究应用
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been used in scientific research to study various physiological and biochemical processes. One of the most significant uses of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is in the study of Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has been found to cause symptoms similar to Parkinson's disease in animals, which has led to the development of animal models for Parkinson's disease. 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has also been used to study the role of dopamine in Parkinson's disease and the mechanisms of neurodegeneration.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLVOARUJQIBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)